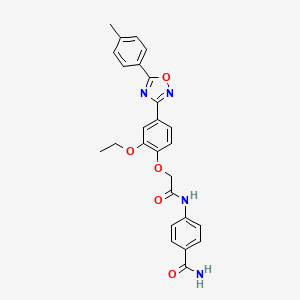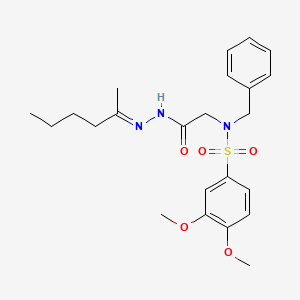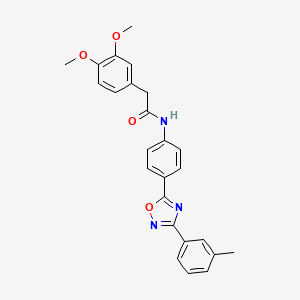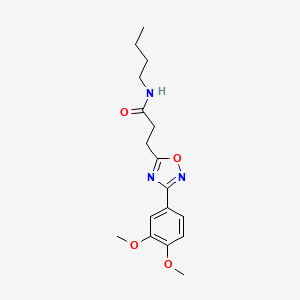
N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in 1996 and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to work by stimulating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. This compound has also been shown to inhibit the formation of blood vessels in tumors, which can prevent the tumor from receiving nutrients and oxygen and ultimately lead to its death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). This compound has also been shown to increase the levels of reactive oxygen species (ROS), which can induce cell death. In addition, this compound has been shown to inhibit the formation of blood vessels in tumors, which can prevent the tumor from receiving nutrients and oxygen and ultimately lead to its death.
実験室実験の利点と制限
One advantage of N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is that it has been shown to be effective in inhibiting the growth of various types of cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in cancer treatment. In addition, this compound has been shown to have toxic effects in some animal models, which can limit its potential use in humans.
将来の方向性
There are a number of future directions for research on N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research is to further elucidate its mechanism of action, which can help optimize its use in cancer treatment. Another area of research is to investigate its potential use in combination with other cancer treatments, such as immunotherapy. In addition, research is needed to determine the optimal dosage and administration of this compound to minimize its toxic effects. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成法
N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The exact synthesis method may vary depending on the specific laboratory and equipment used. However, the general process involves the reaction of 3,4-dimethoxybenzylamine with ethyl oxalyl chloride to form 3,4-dimethoxyphenylglyoxylamide. This compound is then reacted with hydrazine to form the oxadiazole ring, which is subsequently reacted with butylamine to form this compound.
科学的研究の応用
N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including lung, breast, colon, and prostate cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
特性
IUPAC Name |
N-butyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-4-5-10-18-15(21)8-9-16-19-17(20-24-16)12-6-7-13(22-2)14(11-12)23-3/h6-7,11H,4-5,8-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFGZNJBZHKHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






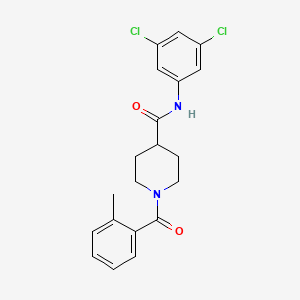
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)
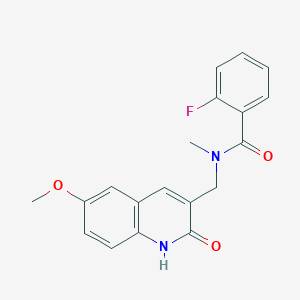
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
